![molecular formula C11H11NO4 B14491446 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one CAS No. 63179-47-5](/img/structure/B14491446.png)
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one typically involves the reaction of 2-methoxyphenol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein production . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2-Methoxyphenoxy)methyl]-3-methyl-1,3-oxazolidin-2-one: This compound has a similar structure but with a methyl group at the 3-position.
5-Phenyl-3-(4-piperidinyl)-1,3-oxazolidin-2-one: This compound has a phenyl group and a piperidinyl group, making it structurally different but still within the oxazolidinone family.
Uniqueness
5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group contributes to its potential biological activity and its ability to participate in various chemical reactions.
Propriétés
Numéro CAS |
63179-47-5 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
5-[(2-methoxyphenoxy)methyl]-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-6H,7H2,1H3,(H,12,13) |
Clé InChI |
QMIIXMVFOBKKKE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2=CNC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


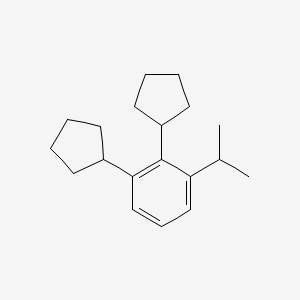
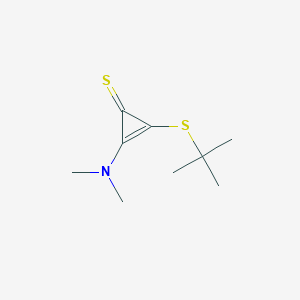
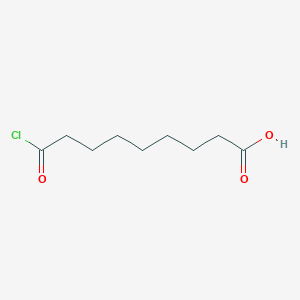

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)


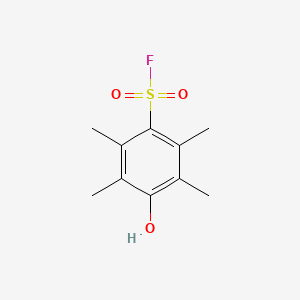
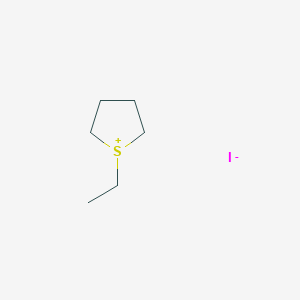

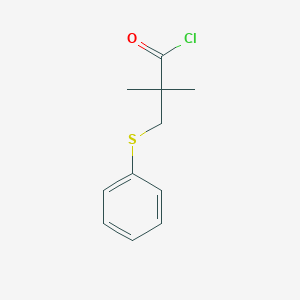

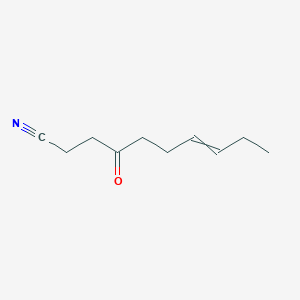
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
